
Eudalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Eudalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, Friedel-Crafts alkylation can be employed, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group. Subsequent methylation can be achieved using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Eudalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure of Eudalene
This compound is characterized by its unique molecular structure, which contributes to its reactivity and potential applications. It is primarily obtained through the dehydrogenation of sesquiterpene alcohols. The structural formula of this compound can be represented as follows:
This compound exhibits a variety of functional properties that make it suitable for different applications.
Medicinal Applications
This compound has shown promise in the field of medicinal chemistry, particularly in the development of pharmaceutical compounds. Its biological activities include:
- Antimicrobial Properties : this compound has been studied for its effectiveness against various bacterial strains. A study demonstrated that this compound derivatives exhibited significant antibacterial activity, suggesting potential use in developing new antibiotics .
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers in vitro, making it a candidate for anti-inflammatory drug development .
- Antioxidant Activity : this compound and its derivatives have shown antioxidant properties, which are crucial in combating oxidative stress-related diseases .
Case Study: Antimicrobial Activity
A notable study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a natural antimicrobial agent.
Environmental Applications
This compound's role in environmental science is also noteworthy:
- Bioremediation : this compound can be utilized in bioremediation processes due to its ability to degrade harmful pollutants. Studies have shown that certain microorganisms can metabolize this compound, leading to the detoxification of contaminated environments .
- Pesticide Development : The insecticidal properties of this compound make it a candidate for developing eco-friendly pesticides. Its natural origin reduces the toxicity associated with synthetic pesticides .
Data Table: Environmental Impact Studies
Study Focus | Findings | Reference |
---|---|---|
Biodegradation of this compound | Effective degradation by specific microbes | |
Insecticidal Activity | Significant mortality rates in target pests |
Industrial Applications
In industrial contexts, this compound is valued for its use in:
- Fragrance and Flavor Industry : this compound is used as a natural fragrance component due to its pleasant aroma. It is incorporated into perfumes and cosmetics, enhancing product appeal .
- Chemical Synthesis : this compound serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex molecules through various chemical reactions .
Case Study: Synthesis Applications
A research project focused on synthesizing novel compounds using this compound as a precursor highlighted its versatility in creating complex organic structures. This project resulted in several new compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Eudalene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, the compound’s derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
- 1-Methyl-7-propan-2-ylnaphthalene
- 7-Isopropyl-1-methylnaphthalin
- Naphthalene, 7-isopropyl-1-methyl-
Comparison: Eudalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted applications in research and industry.
Biological Activity
Eudalene is a naturally occurring compound classified as a sesquiterpene, primarily found in various plant species. Its structural complexity and unique chemical properties have attracted significant interest in the field of pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound's chemical structure contributes to its biological activities. It is characterized by a bicyclic structure that allows for various interactions with biological molecules. The compound's lipophilicity enhances its ability to penetrate cell membranes, which is crucial for its bioactivity.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C15H24 |
Molecular Weight | 204.36 g/mol |
Structure Type | Bicyclic sesquiterpene |
Solubility | Soluble in organic solvents |
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in cells. Research indicates that it can scavenge free radicals and reduce oxidative damage, potentially lowering the risk of chronic diseases.
2. Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory activity in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory conditions.
3. Antimicrobial Properties
This compound has shown efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antimicrobial action is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
4. Potential Anticancer Activity
Recent studies have explored this compound's potential as an anticancer agent. It has been reported to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators.
Table 2: Summary of Biological Activities of this compound
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using the DPPH assay. The results showed that this compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential.
Case Study 2: Anti-Inflammatory Mechanisms
In vitro experiments demonstrated that this compound reduced the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
1-methyl-7-propan-2-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVVHZJKXPCUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197657 | |
Record name | 1-Methyl-7-isopropylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490-65-3 | |
Record name | NSC 115864 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eudalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115864 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-7-isopropylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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